4-(3-Nitrobenzoyl)isoquinoline

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Researchers requiring validated anticancer starting materials face risk of experimental failure when substituting generic analogs. 4-(3-Nitrobenzoyl)isoquinoline eliminates this risk through demonstrated biological activity: • A549 IC50 = 0.6 µM, MCF-7 IC50 = 9.9 µM • Increases apoptotic A549 cells from 0.7% to 18.32% at 24 h • Reactive nitro/ketone handles for SAR derivatization. Supplied at 97% purity for oncology drug discovery.

Molecular Formula C16H10N2O3
Molecular Weight 278.26 g/mol
CAS No. 1187166-43-3
Cat. No. B1487571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrobenzoyl)isoquinoline
CAS1187166-43-3
Molecular FormulaC16H10N2O3
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H
InChIKeyZSXKLNXWTMEIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Nitrobenzoyl)isoquinoline (CAS 1187166-43-3): Core Chemical Identity and Baseline Specifications for Research Procurement


4-(3-Nitrobenzoyl)isoquinoline, with the IUPAC name isoquinolin-4-yl-(3-nitrophenyl)methanone , is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with a 3-nitrobenzoyl group. Its molecular formula is C16H10N2O3, corresponding to a molecular weight of 278.26 g/mol . This compound is typically supplied as a solid with a purity of 97%, suitable for research use in organic synthesis and medicinal chemistry applications .

Why 4-(3-Nitrobenzoyl)isoquinoline Cannot Be Substituted by Generic Isoquinoline Analogs in R&D


The specific substitution pattern of 4-(3-Nitrobenzoyl)isoquinoline—the 3-nitrobenzoyl group at the 4-position of the isoquinoline ring—is a critical determinant of its chemical and biological behavior. In the context of heterocyclic chemistry, subtle changes in the position or nature of the nitro-aroyl substituent can lead to profound differences in reactivity, binding affinity, and pharmacological profile [1]. For example, while in-class compounds like 4-(4-nitrobenzoyl)isoquinoline or 4-(3-nitrobenzoyl)quinoline may share a similar molecular weight and functional groups, their distinct electronic distributions and 3D conformations render them non-interchangeable in sensitive assays or synthetic pathways. Substituting this specific compound with a generic analog without rigorous validation introduces significant risk of experimental failure and data inconsistency [1].

Quantitative Differentiation Guide: Evidence-Based Selection Criteria for 4-(3-Nitrobenzoyl)isoquinoline


Structural and Purity Differentiation from Positional Isomers

4-(3-Nitrobenzoyl)isoquinoline is a distinct chemical entity from its positional isomer, 4-(4-nitrobenzoyl)isoquinoline (CAS 1187169-65-8). The position of the nitro group (meta vs. para) on the benzoyl ring alters the molecule's electronic properties and reactivity . This compound is offered at a high purity standard of 97%, which is verified and documented, ensuring reproducibility in sensitive research applications .

Synthetic Chemistry Medicinal Chemistry Quality Control

In Vitro Cytotoxicity Profile Against Human Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity in vitro against a panel of human cancer cell lines, indicating its potential as a lead structure in anticancer research . The observed IC50 values, particularly against the A549 lung cancer cell line, suggest a potent antiproliferative effect that warrants further investigation.

Oncology Cell Biology Drug Discovery

Pro-Apoptotic Mechanism of Action in Lung Cancer Cells

The cytotoxic effect of 4-(3-Nitrobenzoyl)isoquinoline is linked to the induction of apoptosis. In a study with A549 lung cancer cells, treatment with the compound resulted in a substantial increase in the population of apoptotic cells, suggesting a specific mechanism of cell death rather than non-specific necrosis .

Apoptosis Mechanism of Action Lung Cancer

High-Impact Application Scenarios for 4-(3-Nitrobenzoyl)isoquinoline in Scientific Research


Oncology Drug Discovery: Development of Novel Anticancer Leads

4-(3-Nitrobenzoyl)isoquinoline serves as a validated starting point for oncology-focused drug discovery programs. Its demonstrated in vitro cytotoxicity against A549 (IC50 = 0.6 µM) and MCF-7 (IC50 = 9.9 µM) cell lines positions it as a promising lead for further medicinal chemistry optimization. Researchers can initiate structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, aiming to develop novel therapeutics for lung and breast cancer.

Mechanistic Biology: Investigation of Apoptotic Pathways

The compound's ability to significantly increase the percentage of apoptotic A549 cells makes it a valuable tool for probing the molecular mechanisms of programmed cell death. It can be used as a chemical probe in cellular assays to study the activation of intrinsic or extrinsic apoptotic pathways, identify upstream regulators, and validate potential therapeutic targets involved in cancer cell survival.

Organic Synthesis: A Versatile Intermediate for Heterocyclic Chemistry

With its reactive nitro group and benzoyl ketone, 4-(3-Nitrobenzoyl)isoquinoline is a useful intermediate for synthesizing more complex molecules . The nitro group can be selectively reduced to an amine, providing a handle for further derivatization. This compound can serve as a building block for creating diverse libraries of isoquinoline-based compounds for various applications, including material science and chemical biology.

Technical Documentation Hub

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